molecular formula C18H17FN2O3 B278668 N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B278668
M. Wt: 328.3 g/mol
InChI Key: UNQDCXIOWJAGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as FMeO-PPP, is a potent and selective dopamine D3 receptor antagonist. It belongs to the class of pyrrolidine-carboxamide derivatives and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. It has been shown to selectively block the dopamine D3 receptor, which is implicated in the regulation of reward, motivation, and cognition. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to modulate the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which are involved in the pathophysiology of these disorders.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the selective blockade of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reduces the release of dopamine in these pathways, which in turn decreases the rewarding effects of drugs of abuse, reduces impulsivity, and improves cognitive function. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also modulates the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to reduce the locomotor activity of rodents, decrease the self-administration of drugs of abuse, and improve cognitive function in various behavioral tests. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which allows for the investigation of the specific role of this receptor in various neurological and psychiatric disorders. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has a high affinity for the dopamine D3 receptor, which allows for the use of lower doses and reduces the potential for off-target effects. However, N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its duration of action and require frequent dosing. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has poor solubility in water, which may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for the research of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. Another direction is to explore its mechanism of action in more detail, particularly its modulation of other neurotransmitter systems such as serotonin, glutamate, and GABA. Additionally, the development of novel derivatives of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective and selective dopamine D3 receptor antagonists for the treatment of these disorders.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a white solid with a high purity and yield.

properties

Product Name

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17FN2O3/c1-24-16-8-6-15(7-9-16)21-11-12(10-17(21)22)18(23)20-14-4-2-13(19)3-5-14/h2-9,12H,10-11H2,1H3,(H,20,23)

InChI Key

UNQDCXIOWJAGSM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.